3-(3-Trifluoromethyl-benzyl)-piperazin-2-one
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Overview
Description
3-(3-Trifluoromethyl-benzyl)-piperazin-2-one is a chemical compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to a piperazin-2-one ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Trifluoromethyl-benzyl)-piperazin-2-one typically involves multiple steps. One common method starts with the preparation of 3-trifluoromethyl benzyl chloride. This can be achieved by reacting trifluoromethylbenzene with metaformaldehyde and sulfuric acid, followed by thionyl chloride under the effect of a catalyst . The resulting 3-trifluoromethyl benzyl chloride is then reacted with piperazin-2-one under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and minimize by-products. This includes controlling the temperature, reaction time, and the use of phase transfer catalysts to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(3-Trifluoromethyl-benzyl)-piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(3-Trifluoromethyl-benzyl)-piperazin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Trifluoromethyl-benzyl)-piperazin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group.
Celecoxib: An anti-inflammatory drug with a similar trifluoromethyl moiety.
Trifluralin: An agrochemical with a trifluoromethyl group.
Uniqueness
What sets 3-(3-Trifluoromethyl-benzyl)-piperazin-2-one apart is its specific combination of the trifluoromethyl-benzyl group with the piperazin-2-one ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H13F3N2O |
---|---|
Molecular Weight |
258.24 g/mol |
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]methyl]piperazin-2-one |
InChI |
InChI=1S/C12H13F3N2O/c13-12(14,15)9-3-1-2-8(6-9)7-10-11(18)17-5-4-16-10/h1-3,6,10,16H,4-5,7H2,(H,17,18) |
InChI Key |
YBZBBKSKHDJWRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C(N1)CC2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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